
N-(1-Methyl-2-oxo-1,2-dihydropyrimidin-4-yl)formamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-Methyl-2-oxo-1,2-dihydropyrimidin-4-yl)formamide is a compound belonging to the class of dihydropyrimidinones.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Methyl-2-oxo-1,2-dihydropyrimidin-4-yl)formamide can be achieved through the Biginelli reaction, which is a multicomponent reaction involving an aldehyde, a β-ketoester, and urea or thiourea. This reaction is typically catalyzed by acids or other catalysts under solvent-free conditions . For instance, Montmorillonite-KSF has been used as a reusable and heterogeneous catalyst to improve the efficiency and yield of the reaction .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of advanced catalysts and reaction setups that allow for continuous production and easy separation of the product .
Analyse Chemischer Reaktionen
Types of Reactions
N-(1-Methyl-2-oxo-1,2-dihydropyrimidin-4-yl)formamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(1-Methyl-2-oxo-1,2-dihydropyrimidin-4-yl)carboxylic acid, while reduction may yield N-(1-Methyl-2-hydroxy-1,2-dihydropyrimidin-4-yl)formamide .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of N-(1-Methyl-2-oxo-1,2-dihydropyrimidin-4-yl)formamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the growth and migration of cancer cells by interfering with their cellular processes . Molecular docking studies have revealed its binding mode with various biological targets, providing insights into its mechanism of action .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other dihydropyrimidinones and their derivatives, such as:
- Dihydropyrimidin-2(1H)-ones
- Dihydropyrimidin-2(1H)-thiones
Uniqueness
N-(1-Methyl-2-oxo-1,2-dihydropyrimidin-4-yl)formamide stands out due to its unique combination of biological activities and its potential for diverse applications. Its ability to undergo various chemical reactions and form different derivatives makes it a versatile compound in both research and industrial settings .
Eigenschaften
Molekularformel |
C6H7N3O2 |
|---|---|
Molekulargewicht |
153.14 g/mol |
IUPAC-Name |
N-(1-methyl-2-oxopyrimidin-4-yl)formamide |
InChI |
InChI=1S/C6H7N3O2/c1-9-3-2-5(7-4-10)8-6(9)11/h2-4H,1H3,(H,7,8,10,11) |
InChI-Schlüssel |
XSVAIWRMKREWHR-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=CC(=NC1=O)NC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2-acetamido-6-anilino-3-hydroxy-7-methyl-5,8-dioxo-2,3-dihydro-1H-pyrrolo[1,2-a]indol-4-yl)methyl carbamate](/img/structure/B13103930.png)

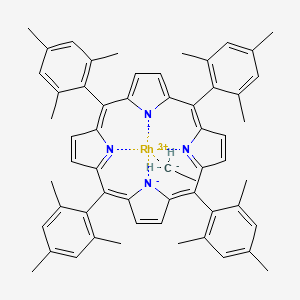
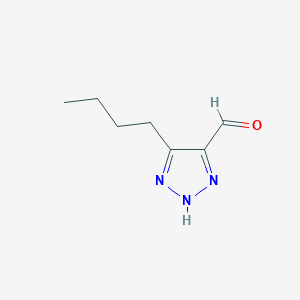
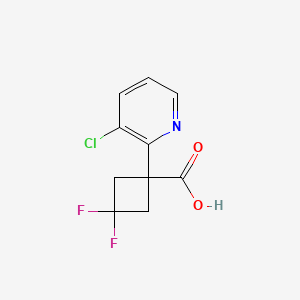
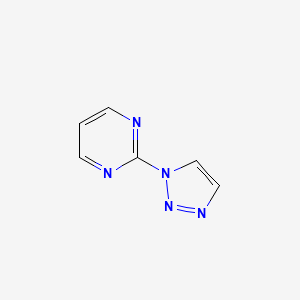
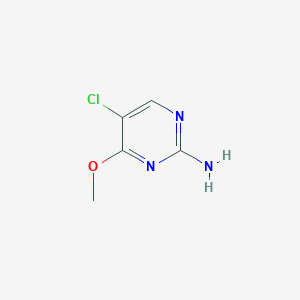
![4-[3-(4-Methoxyphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13103973.png)

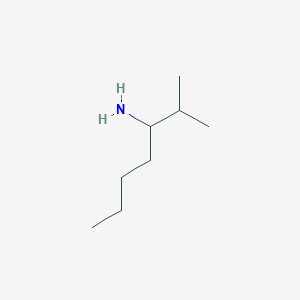
![4-((Tert-butoxycarbonyl)amino)-7-methoxy-2-methylpyrazolo[1,5-A]pyridine-3-carboxylic acid](/img/structure/B13103999.png)
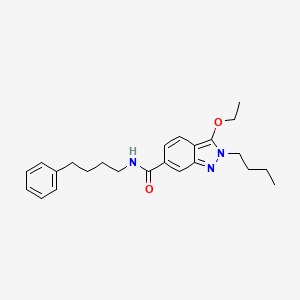

![1-(3-Amino-5-methoxybenzo[B]thiophen-2-YL)ethanone](/img/structure/B13104006.png)
